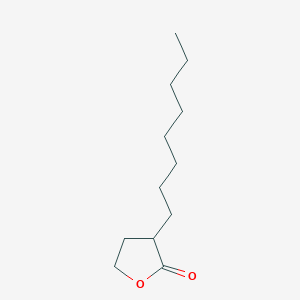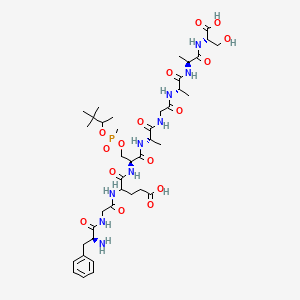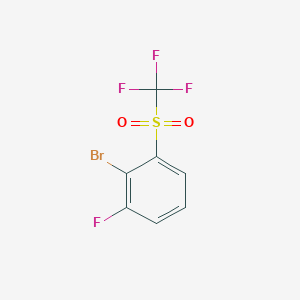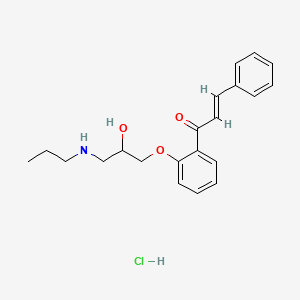![molecular formula C23H27ClN2O2S2 B13429859 1-chloroethyl 2-[2-(2-methylsulfanylphenothiazin-10-yl)ethyl]piperidine-1-carboxylate](/img/structure/B13429859.png)
1-chloroethyl 2-[2-(2-methylsulfanylphenothiazin-10-yl)ethyl]piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-chloroethyl 2-[2-(2-methylsulfanylphenothiazin-10-yl)ethyl]piperidine-1-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloroethyl 2-[2-(2-methylsulfanylphenothiazin-10-yl)ethyl]piperidine-1-carboxylate typically involves multiple steps. The starting materials are often commercially available or can be synthesized through standard organic reactions. The key steps in the synthesis include:
- Formation of the phenothiazine core.
- Introduction of the methylsulfanyl group.
- Attachment of the piperidine ring.
- Formation of the carboxylate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
1-chloroethyl 2-[2-(2-methylsulfanylphenothiazin-10-yl)ethyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The phenothiazine core can be reduced under certain conditions.
Substitution: The chloroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution of the chloroethyl group could yield various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structure suggests potential interactions with biological targets, making it a candidate for drug discovery.
Medicine: It may have pharmacological properties that could be explored for therapeutic applications.
Industry: Its unique structure could make it useful in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 1-chloroethyl 2-[2-(2-methylsulfanylphenothiazin-10-yl)ethyl]piperidine-1-carboxylate would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to receptors: The compound may interact with specific receptors in the body, modulating their activity.
Enzyme inhibition: It could inhibit the activity of certain enzymes, affecting biochemical pathways.
Signal transduction: The compound may influence signal transduction pathways, altering cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenothiazine derivatives: These compounds share the phenothiazine core and may have similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring may have comparable pharmacological properties.
Carboxylate esters: These compounds can have similar chemical reactivity and applications.
Uniqueness
1-chloroethyl 2-[2-(2-methylsulfanylphenothiazin-10-yl)ethyl]piperidine-1-carboxylate is unique due to its combination of functional groups, which can confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C23H27ClN2O2S2 |
|---|---|
Poids moléculaire |
463.1 g/mol |
Nom IUPAC |
1-chloroethyl 2-[2-(2-methylsulfanylphenothiazin-10-yl)ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C23H27ClN2O2S2/c1-16(24)28-23(27)25-13-6-5-7-17(25)12-14-26-19-8-3-4-9-21(19)30-22-11-10-18(29-2)15-20(22)26/h3-4,8-11,15-17H,5-7,12-14H2,1-2H3 |
Clé InChI |
DNTNLZCGUXXZRG-UHFFFAOYSA-N |
SMILES canonique |
CC(OC(=O)N1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


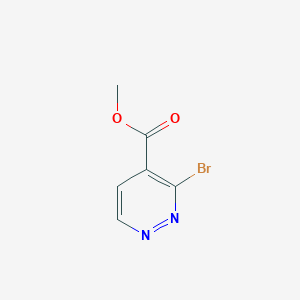
![1-Methoxy-3-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene](/img/structure/B13429795.png)
![5,6,7,8-Tetrahydro-7-methylimidazo[1,5-a]pyridine](/img/structure/B13429800.png)
![2-Bromo-1-[2,5-difluoro-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B13429808.png)

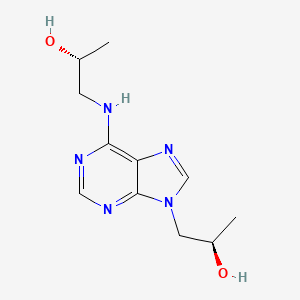
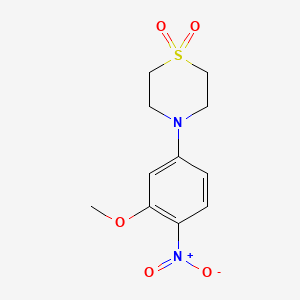
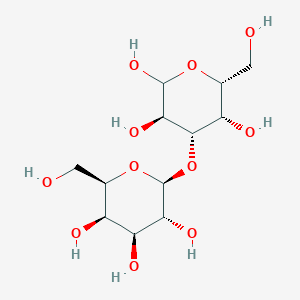
![methyl (3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylate](/img/structure/B13429824.png)

